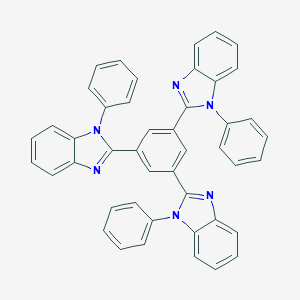
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole (DMBT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMBT is a nitrogen-containing heterocycle that contains a triazole and benzothiazole ring system. This compound has been extensively studied for its potential use in various fields, including medicinal chemistry, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is not fully understood, but it has been proposed that the compound may act through the inhibition of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (cell death), and the regulation of gene expression. Additionally, 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole in lab experiments is its unique chemical structure, which allows for the development of novel compounds with potential applications in various fields. However, one limitation of using 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole, including the development of novel compounds based on its chemical structure, the evaluation of its potential use in the treatment of various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the potential toxicity and side effects of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole in vivo.
Synthesemethoden
The synthesis of 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole can be achieved through different methods, including the reaction of 2-aminothiophenol with 3,5-dimethyl-1H-1,2,4-triazole-1-carboxylic acid hydrazide in the presence of a suitable solvent. Another method involves the reaction of 2-aminothiophenol with 3,5-dimethyl-1H-1,2,4-triazole-1-carboxylic acid in the presence of a suitable dehydrating agent.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been evaluated for its potential use as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. In materials science, 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties. In biochemistry, 5,7-Dimethyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has been evaluated for its potential use as a fluorescent probe for detecting biomolecules in living cells.
Eigenschaften
CAS-Nummer |
68925-82-6 |
|---|---|
Molekularformel |
C10H9N3S |
Molekulargewicht |
203.27 g/mol |
IUPAC-Name |
6,8-dimethyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C10H9N3S/c1-6-3-7(2)9-8(4-6)14-10-12-11-5-13(9)10/h3-5H,1-2H3 |
InChI-Schlüssel |
OSXXJJFPJYFCPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC3=NN=CN23)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)SC3=NN=CN23)C |
Andere CAS-Nummern |
68925-82-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)
![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)

![8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B65152.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)








